2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride
CAS No.: 1454-12-2
Cat. No.: VC20944483
Molecular Formula: C19H22ClNO4
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1454-12-2 |
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Molecular Formula | C19H22ClNO4 |
Molecular Weight | 363.8 g/mol |
IUPAC Name | diethyl 2-phenyl-2-(pyridin-2-ylmethyl)propanedioate;hydrochloride |
Standard InChI | InChI=1S/C19H21NO4.ClH/c1-3-23-17(21)19(18(22)24-4-2,15-10-6-5-7-11-15)14-16-12-8-9-13-20-16;/h5-13H,3-4,14H2,1-2H3;1H |
Standard InChI Key | WFPAMNMQXMJMLB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(CC1=CC=CC=N1)(C2=CC=CC=C2)C(=O)OCC.Cl |
Canonical SMILES | CCOC(=O)C(CC1=CC=CC=N1)(C2=CC=CC=C2)C(=O)OCC.Cl |
Chemical Structure and Physical Properties
Molecular Identification and Basic Properties
2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride is characterized by well-defined molecular properties that establish its physical and chemical identity. The compound has been registered with the Chemical Abstracts Service (CAS) number 1454-12-2, providing a unique identifier for database referencing and regulatory purposes. It possesses a molecular formula of C19H22ClNO4 and a molecular weight of 363.8 g/mol, which places it in the medium-sized organic molecule range. The IUPAC systematic name for this compound is diethyl 2-phenyl-2-(pyridin-2-ylmethyl)propanedioate;hydrochloride, though it is more commonly referred to by its simplified name in research literature.
Structural Representation and Chemical Identifiers
The structural characteristics of 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride are essential for understanding its reactivity and functionality in various applications. For computational chemistry and database searches, the compound is represented by several standardized identifiers. Its Standard InChI is InChI=1S/C19H21NO4.ClH/c1-3-23-17(21)19(18(22)24-4-2,15-10-6-5-7-11-15)14-16-12-8-9-13-20-16;/h5-13H,3-4,14H2,1-2H3;1H, and its Standard InChIKey is WFPAMNMQXMJMLB-UHFFFAOYSA-N. For molecular modeling and structural analysis, the SMILES notation CCOC(=O)C(CC1=CC=CC=N1)(C2=CC=CC=C2)C(=O)OCC.Cl is frequently utilized.
Physical Properties Overview
Table 1 presents the comprehensive physical and chemical properties of 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride, providing a reference point for researchers working with this compound.
Property | Value |
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CAS Number | 1454-12-2 |
Molecular Formula | C19H22ClNO4 |
Molecular Weight | 363.8 g/mol |
IUPAC Name | diethyl 2-phenyl-2-(pyridin-2-ylmethyl)propanedioate;hydrochloride |
Standard InChIKey | WFPAMNMQXMJMLB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(CC1=CC=CC=N1)(C2=CC=CC=C2)C(=O)OCC.Cl |
Chemical Class | Pyridinium salt |
Research Use | For research use only; not for human or veterinary use |
Synthesis Methods
Laboratory Synthesis
The synthesis of 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride involves specific reaction pathways that have been optimized for laboratory scale production. The most common synthetic route involves reacting pyridine with a phenethyl derivative containing two ethoxycarbonyl groups, such as 2-(beta,beta-diethoxycarbonylphenethyl) bromide. This reaction falls within the broader category of condensation and heterocyclization reactions that are commonly employed in the synthesis of pyridine derivatives .
The laboratory synthesis typically requires controlled reaction conditions, including specific temperature ranges, solvent systems, and catalyst concentrations to optimize yield and purity. The resulting product requires purification steps such as recrystallization or column chromatography to achieve the high purity levels (>95%) necessary for research applications .
Research Methodologies and Findings
Analytical Techniques for Evaluation
The characterization and evaluation of 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride and related pyridine derivatives have employed a range of sophisticated analytical techniques. These methods provide comprehensive insights into the compound's properties and biological activities.
Several complementary biophysical techniques have been used in compound screening studies, including:
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Differential Scanning Fluorimetry (DSF): Used to analyze thermal denaturation profiles of proteins in the presence of compounds, providing insights into binding interactions .
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Surface Plasmon Resonance (SPR): An optical methodology that detects refractive index changes at biospecific sensor surfaces upon complex formation, allowing real-time monitoring of molecular interactions .
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Circular Dichroism Spectropolarimetry (CD): Employed to monitor thermal unfolding of proteins and detect structural changes induced by compound binding .
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Activity Assays: Utilizing both fluorimetric and colorimetric H2S detection methods to assess enzyme inhibition .
Structure-Activity Relationships
Key Structural Features
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The pyridinium ring: Provides a positive charge center that can interact with negatively charged biological targets, such as bacterial cell membranes or enzyme active sites.
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The diethoxycarbonyl groups: These ester functionalities may serve as hydrogen bond acceptors in biological systems and could potentially be sites for enzymatic hydrolysis.
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The phenethyl linker: Creates spatial separation between the pyridinium and diethoxycarbonyl moieties, potentially allowing for optimal positioning when interacting with biological targets.
Understanding these structure-activity relationships is essential for the rational design of more potent and selective derivatives for specific applications.
Comparative Analysis with Related Compounds
The research on pyridine derivatives provides a framework for understanding how structural variations affect biological activities. In the screening of pyridine derivatives against H2S-synthesizing enzymes, compounds sharing structural similarities showed varying degrees of inhibitory activity . This suggests that minor modifications to the basic scaffold can significantly influence binding affinity and biological activity.
While specific comparative data for 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride is limited in the available search results, the general principles observed in related compounds indicate potential directions for structural optimization.
Applications and Future Perspectives
Future Research Directions
Several promising avenues exist for future research involving 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride:
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Structure optimization: Synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets.
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Detailed mechanism studies: Investigations to elucidate the precise molecular mechanisms underlying its antimicrobial and enzyme inhibitory activities.
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Combination studies: Exploration of synergistic effects when combined with other biologically active compounds.
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Application expansion: Evaluation of potential applications beyond antimicrobial and enzyme inhibition, such as in materials science or as synthetic intermediates for more complex molecules.
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In vivo studies: Assessment of efficacy and safety profiles in appropriate animal models for promising applications identified in preliminary screening.
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